N-(2-chlorophenyl)ethanesulfonamide
Description
N-(2-Chlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group attached to an ethanesulfonamide backbone. Sulfonamides are a class of compounds widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science. The ethanesulfonamide moiety (–SO₂NH–CH₂CH₂–) provides a flexible linker, while the 2-chloro substituent on the phenyl ring introduces steric and electronic effects that influence molecular interactions and crystallographic packing .
Such properties are critical in drug design, where substituent positioning impacts binding affinity and metabolic stability .
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
InChI Key |
QBOVKMYRQPSAKN-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
Chlorine Position and Side-Chain Variations :
- N-(2-Chlorophenyl)acetamide : Replacing the ethanesulfonamide group with an acetyl group (–COCH₃) reduces electron-withdrawing effects. ³⁵Cl NQR studies show that alkyl side chains (e.g., –CH₃) lower NQR frequencies compared to aryl or chloroalkyl groups, suggesting weaker chlorine quadrupole coupling in acetamide derivatives .
- Crystal structures of dichlorophenyl analogs often exhibit shorter C–S bond lengths (≈1.76 Å) compared to monosubstituted derivatives due to enhanced resonance effects .
Sulfonamide Backbone Modifications :
- N-(2-Chlorophenyl)methanesulfonamide : Shortening the alkyl chain from ethane (–CH₂CH₂–) to methane (–CH₂–) reduces conformational flexibility. This increases melting points (e.g., 42134-77-0: MP ≈ 219°C) compared to ethanesulfonamide derivatives, which may exhibit lower thermal stability .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Introducing a nitro group at the para position enhances electron-withdrawing effects, leading to distorted phenyl ring planarity (torsion angles: −16.7° to 160.9°) and stronger intermolecular hydrogen bonds (e.g., C–H∙∙∙O interactions) .
Table 1: Structural and Electronic Comparisons
*Estimated based on analogous compounds in .
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